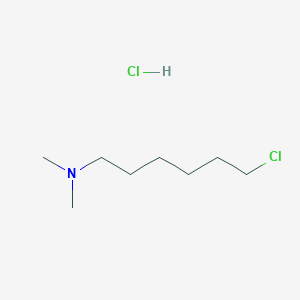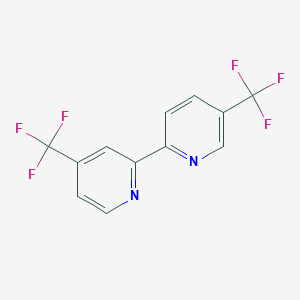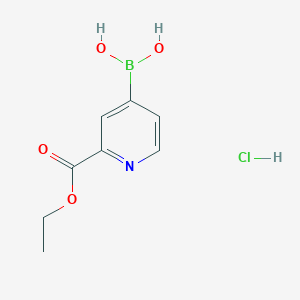
9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride is an organic compound with the molecular formula C15H7ClO3 It is a derivative of anthraquinone, characterized by the presence of a carbonyl chloride group at the 1-position of the anthracene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride typically involves the reaction of anthraquinone with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as pyridine to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality.
化学反应分析
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, where it can be reduced to anthracene derivatives or oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction, while oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Anthracene Derivatives: Formed through reduction reactions.
Higher Oxidation State Compounds: Formed through oxidation reactions.
科学研究应用
9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride involves its reactivity towards nucleophiles and its redox properties. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic species. Additionally, the anthraquinone core can participate in electron transfer processes, making it useful in redox reactions and as a component in electronic materials.
相似化合物的比较
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride
- 9,10-Dihydroanthracene
- Anthraquinone
Comparison
- 9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group at the 1-position, which imparts distinct reactivity compared to its isomers and other anthracene derivatives.
- 9,10-Dihydroanthracene lacks the carbonyl chloride group, making it less reactive in substitution reactions but still useful as a hydrogen donor in redox processes.
- Anthraquinone serves as the parent compound and is widely used in various industrial applications, but it does not possess the specific reactivity of the carbonyl chloride derivative.
属性
分子式 |
C15H7ClO3 |
|---|---|
分子量 |
270.66 g/mol |
IUPAC 名称 |
9,10-dioxoanthracene-1-carbonyl chloride |
InChI |
InChI=1S/C15H7ClO3/c16-15(19)11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17/h1-7H |
InChI 键 |
LLSVGXGSYBLMNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)









![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)



